6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that features a unique combination of pyrazole, triazine, and benzoxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the triazine and benzoxazepine rings. Key reagents and catalysts are often used to facilitate these transformations under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole, triazine, and benzoxazepine derivatives. These compounds share structural features but differ in their specific substituents and functional groups.
Uniqueness
What sets 6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine apart is its unique combination of rings and substituents, which could confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25ClN6OS |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H25ClN6OS/c1-3-4-10-15-34-25-28-24-21(29-30-25)18-13-8-9-14-19(18)27-23(33-24)20-16(2)31-32(22(20)26)17-11-6-5-7-12-17/h5-9,11-14,23,27H,3-4,10,15H2,1-2H3 |
InChI Key |
GYXWDBSFZOPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(N(N=C4C)C5=CC=CC=C5)Cl)N=N1 |
Origin of Product |
United States |
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